Enzymatic Conversion Rate of ManNaz vs. ManNLev and ManNSH by Sialic Acid Aldolase
ManNaz demonstrates a superior enzymatic conversion rate to its corresponding azido-sialic acid compared to other N-acyl ManNAc analogs. In a direct head-to-head comparison using recombinant sialic acid aldolase, ManNaz exhibited the highest reaction velocity among the tested non-natural substrates [1].
| Evidence Dimension | Enzymatic reaction rate (μmol/min) |
|---|---|
| Target Compound Data | 0.00130 μmol/min |
| Comparator Or Baseline | ManNLev: 0.00080 μmol/min; ManNSH: 0.00075 μmol/min; ManNAc (natural substrate): 0.0027 μmol/min |
| Quantified Difference | 1.6-fold higher than ManNLev; 1.7-fold higher than ManNSH; ~48% of natural substrate rate |
| Conditions | Recombinant sialic acid aldolase assay; 20 mM substrate; 37°C; pH 8.6 |
Why This Matters
ManNaz is the most efficient non-natural substrate for cell-free enzymatic synthesis of azido-sialic acid (Neu5NAz), reducing enzyme and time requirements for producing this key intermediate.
- [1] Mestre, C. S. A. F. (2012). Metabolic oligosaccharide engineering applied to neural stem cells. Master's Thesis, Universidade de Lisboa. View Source
